2-bromo-7-iodo-9-vinyl-9H-xanthen-9-ol
Description
Molecular Architecture and IUPAC Nomenclature
The core structure of this compound is based on a xanthene scaffold, a tricyclic system comprising two benzene rings fused to a central oxygen-containing heterocycle. The IUPAC name, 2-bromo-9-ethenyl-7-iodoxanthen-9-ol , systematically describes its substituents:
- A bromine atom at position 2.
- An iodine atom at position 7.
- A vinyl group (-CH=CH₂) and a hydroxyl group (-OH) at position 9.
The molecular formula C₁₅H₁₀BrIO₂ (molecular weight: 429.05 g/mol) reflects the incorporation of heavy halogens, which contribute to its high molecular polarizability. The canonical SMILES string C=CC1(C2=C(C=CC(=C2)Br)OC3=C1C=C(C=C3)I)O encodes the spatial arrangement, emphasizing the ortho-substitution pattern of bromine and iodine relative to the hydroxyl group.
Key structural features include:
- Planar xanthene core : Facilitates π-π stacking in solid-state configurations.
- Halogen-halogen interactions : The proximity of bromine (van der Waals radius: 1.85 Å) and iodine (1.98 Å) may induce steric strain or stabilizing non-covalent contacts.
- Hydroxyl-vinyl synergy : The electron-donating hydroxyl group and electron-withdrawing vinyl moiety create a dipole moment, influencing solubility and reactivity.
Comparative Analysis with Related Xanthene Derivatives
Xanthene derivatives exhibit diverse properties depending on substituent identity and positioning. A comparative analysis reveals the following distinctions:
The target compound’s bromine and iodine substituents distinguish it from non-halogenated analogs like 9-(xanthen-9-yl)-xanthen-9-ol. Compared to 2-bromo-9H-xanthen-9-one, the replacement of the ketone with a hydroxyl-vinyl group enhances nucleophilicity at position 9. Additionally, the iodine atom’s polarizability contrasts with the electronegative trifluoromethyl group in 9-trifluoromethylxanthenediols, suggesting divergent intermolecular interaction profiles.
Conformational Dynamics in Solid-State vs. Solution Phase
The conformational flexibility of this compound is governed by halogen interactions and hydrogen bonding. In solid-state configurations, X-ray crystallography of related xanthenes reveals:
- Halogen bonding : Iodine participates in Type-I (σ-hole) interactions with electron-rich regions of adjacent molecules.
- Hydrogen bonding : The hydroxyl group forms O-H···O bonds with carbonyl or ether oxygens, stabilizing specific conformers.
In solution phase (e.g., dichloromethane), nuclear magnetic resonance (NMR) studies of analogous systems indicate dynamic equilibria between conformers. For example, BINOL-based catalysts exhibit E-I ⇌ E-II conformational switching with energy barriers of 10–15 kcal/mol, modulated by hydrogen bond strength and steric effects. Applied to the target compound:
- The vinyl group introduces torsional strain, favoring a planar arrangement to minimize steric clash with halogens.
- Solvent polarity influences the population of conformers: polar solvents stabilize charge-separated states, while nonpolar solvents favor compact, halogen-bonded structures.
Relaxation dispersion NMR could quantify exchange rates between conformers, with predicted correlation times (τₐ) of ~1–10 ms based on similar xanthene derivatives. Temperature-dependent studies might further reveal enthalpic penalties for conformational switching, particularly involving the hydroxyl group’s reorientation.
Properties
Molecular Formula |
C15H10BrIO2 |
|---|---|
Molecular Weight |
429.05 g/mol |
IUPAC Name |
2-bromo-9-ethenyl-7-iodoxanthen-9-ol |
InChI |
InChI=1S/C15H10BrIO2/c1-2-15(18)11-7-9(16)3-5-13(11)19-14-6-4-10(17)8-12(14)15/h2-8,18H,1H2 |
InChI Key |
SWAKGEVTBKVXTE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(C2=C(C=CC(=C2)Br)OC3=C1C=C(C=C3)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Xanthene Derivatives
Substituent Effects on Reactivity and Stability
The following table summarizes structurally related xanthene derivatives and their key features:
Key Observations:
Halogen Position and Reactivity: Bromine at position 2 (target compound) vs. position 5 () alters electronic effects. The 2-position bromine in the target compound may enhance electrophilic aromatic substitution reactivity compared to 5-bromo derivatives .
Functional Group Diversity :
- The vinyl group at position 9 in the target compound offers opportunities for polymerization or cross-coupling reactions, unlike phenyl or methoxyphenyl substituents in related structures .
- Methoxy groups (e.g., 9-(4-Methoxyphenyl)-9H-xanthen-9-ol) increase solubility but reduce thermal stability compared to halogenated analogs .
Biological and Photophysical Applications: Brominated xanthenones (e.g., ) are noted for photostability and use in laser dyes , suggesting analogous applications for the target compound. Cyclohexenone-fused derivatives () demonstrate bioactivity, highlighting the versatility of xanthene scaffolds in drug discovery .
Structural and Crystallographic Insights
- Crystallographic Software: Structural characterization of xanthene derivatives often relies on programs like SHELX and ORTEP for refinement and visualization . For example, 9-[3-(Dimethylamino)propyl]-2-trifluoromethyl-9H-thioxanthen-9-ol was resolved using SHELX, revealing disorder in the main residue .
- Packing Interactions : In 9-phenyl derivatives, C–H⋯O interactions dominate crystal packing , whereas halogenated analogs (e.g., the target compound) may exhibit halogen bonding, influencing material properties .
Q & A
Basic: What are the recommended synthetic routes for 2-bromo-7-iodo-9-vinyl-9H-xanthen-9-ol, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves halogenation and functionalization of the xanthene core. A plausible pathway includes:
Halogenation: Sequential bromination and iodination of the xanthene scaffold under controlled electrophilic substitution conditions (e.g., using N-bromosuccinimide (NBS) and iodine monochloride (ICl) in acetic acid) .
Vinylation: Introduction of the vinyl group via Heck coupling or palladium-catalyzed cross-coupling reactions, requiring inert atmospheres (argon/nitrogen) and anhydrous solvents (DMF or THF) to prevent side reactions .
Hydroxylation: Final hydroxylation at the 9-position using oxidative agents like m-CPBA (meta-chloroperbenzoic acid) under mild acidic conditions.
Key considerations:
- Temperature: Elevated temperatures (>80°C) may degrade iodinated intermediates.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to polar byproducts.
- Yield optimization: Monitor reaction progress via TLC and adjust stoichiometry of halogenating agents to avoid over-substitution .
Advanced: How can contradictions in crystallographic and spectroscopic data for this compound be resolved?
Answer:
Discrepancies often arise from:
- Crystallographic vs. solution-state structures: Crystal packing forces (e.g., hydrogen bonding) may distort molecular geometry compared to NMR/X-ray-free structures .
- Dynamic effects: Conformational flexibility of the vinyl group in solution (observed via NOESY NMR) vs. static crystal structures .
Methodology for resolution:
Dual validation: Compare X-ray diffraction data (SHELXL refinement ) with DFT-optimized geometries (B3LYP/6-31G* level).
Variable-temperature NMR: Probe thermal effects on vinyl group rotation to identify equilibrium states .
ORTEP-3 visualization: Use thermal ellipsoid models to assess positional uncertainty in crystallographic data .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with halogenated aromatics) .
- Ventilation: Use fume hoods to mitigate inhalation risks (iodine vapor release during synthesis) .
- Spill management: Absorb with inert material (vermiculite) and dispose as halogenated waste .
- Storage: In amber glass vials under argon at –20°C to prevent photodegradation and oxidation .
Advanced: How do electronic effects of substituents (Br, I, vinyl) influence the compound’s photophysical properties?
Answer:
- Heavy atom effect: Bromine and iodine enhance intersystem crossing (ISC), increasing phosphorescence quantum yield .
- Vinyl group conjugation: Extends π-system, red-shifting absorption/emission maxima (confirmed via UV-Vis and fluorescence spectroscopy) .
- Solvatochromism: Polarity-sensitive emission shifts (e.g., in DMSO vs. hexane) due to intramolecular charge transfer (ICT) from the hydroxyl to vinyl group .
Experimental design:
- Time-resolved fluorescence: Use femtosecond transient absorption spectroscopy to probe excited-state dynamics.
- Computational modeling: TD-DFT calculations (CAM-B3LYP/def2-TZVP) to correlate substituent effects with spectral data .
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy:
- Mass spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]+) and isotopic patterns (Br/I) .
- X-ray crystallography: Resolve stereoelectronic effects using SHELXL-refined structures .
Advanced: How can reaction mechanisms for vinyl group functionalization be probed experimentally?
Answer:
- Kinetic isotope effects (KIE): Compare reaction rates using deuterated vs. protiated vinyl substrates .
- In-situ monitoring: Raman spectroscopy to track bond formation/cleavage during coupling reactions.
- Trapping intermediates: Use radical scavengers (TEMPO) to identify transient species in oxidative pathways .
Basic: What are the compound’s stability limits under common laboratory conditions?
Answer:
- Thermal stability: Decomposes above 150°C (TGA data recommended).
- Light sensitivity: UV-Vis irradiation (λ < 400 nm) induces photodegradation (monitor via HPLC) .
- pH sensitivity: Hydroxyl group deprotonation (pKa ~9–10) alters solubility and reactivity .
Advanced: How can computational tools predict the compound’s reactivity in novel reactions?
Answer:
- Reactivity descriptors: Calculate Fukui indices (NBO analysis) to identify electrophilic/nucleophilic sites .
- Transition state modeling: Use Gaussian or ORCA to simulate activation barriers for halogen exchange or cross-coupling reactions .
- Solvent effects: COSMO-RS simulations to predict solubility and reaction rates in different media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
